molecular formula C5H10S B1595040 Allyl ethyl sulfide CAS No. 5296-62-8

Allyl ethyl sulfide

Cat. No.: B1595040
CAS No.: 5296-62-8
M. Wt: 102.2 g/mol
InChI Key: NOJXPGXFDASWEI-UHFFFAOYSA-N
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Description

Allyl ethyl sulfide: is an organosulfur compound with the molecular formula C5H10S . It is characterized by the presence of an allyl group (CH2=CH-CH2-) and an ethyl group (C2H5-) bonded to a sulfur atom. This compound is known for its distinctive garlic-like odor and is found naturally in garlic and other Allium species. It is used in various applications due to its chemical properties and biological activities.

Scientific Research Applications

Chemistry: Allyl ethyl sulfide is used as a building block in organic synthesis. Its reactivity allows for the formation of various sulfur-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Industry: In the food industry, this compound is used as a flavoring agent due to its characteristic garlic-like odor. It is also used in the production of certain polymers and materials where sulfur-containing compounds are required.

Safety and Hazards

Allyl ethyl sulfide poses risks due to its flammability and potential skin, eye, and respiratory irritation. Proper handling, protective equipment, and storage precautions are necessary to minimize hazards .

Future Directions

Research should focus on exploring the biological activities, toxicities, and potential therapeutic applications of allyl ethyl sulfide. Investigating its interactions with specific cellular targets and pathways could lead to novel drug development .

Mechanism of Action

Target of Action

Allyl ethyl sulfide, a sulfur compound found in garlic (Allium sativum L.), has been the subject of scientific interest due to its potential therapeutic properties .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. It is believed to undergo an SN2 reaction, where biological nucleophiles can attack the electrophilic group bonded to the positively charged sulfonium ion, causing the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

This compound affects several biochemical pathways. It is transformed into secondary metabolites such as 3-dithiin, E-ajoene, 2-ethenyl-4H-1, and DADS . These metabolites further interact with various biochemical pathways, leading to a range of physiological and biochemical changes in mammalian systems .

Pharmacokinetics

It is known that the compound is volatile and thermodynamically unstable, prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . This instability can impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on its interaction with its targets and the resulting changes in biochemical pathways. For instance, it has been observed that compounds like this compound can inhibit acid secretion and ethanol-induced gastric ulcer .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. As mentioned earlier, high temperatures, light, and oxygen can lead to its deterioration, volatilization, and oxidation . Therefore, the environment in which this compound is present can significantly impact its therapeutic effects.

Biochemical Analysis

Biochemical Properties

Allyl ethyl sulfide interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the formation of organosulfur compounds, which have been shown to have antibacterial and antioxidant activities . The nature of these interactions is largely due to the presence of the allyl group, which is known for its enhanced reactivity .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to have chemopreventive effects, affecting xenobiotic metabolizing enzymes and inducing their down-activation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The allyl group in the compound plays a crucial role in these interactions due to its enhanced reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability and degradation are influenced by various factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has potent antimicrobial and anticancer properties at certain dosage levels . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The compound’s organosulfur nature plays a key role in these interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with transporters and binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    S-Allylation of Thiols: One common method for synthesizing allyl ethyl sulfide involves the S-allylation of thiols. This reaction typically uses allyl halides (such as allyl bromide) and ethyl thiol in the presence of a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

    One-Pot Synthesis from Sulfinate Esters and Allylsilanes: Another efficient method involves the S-allylation of sulfinate esters followed by reduction with sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the S-allylation of thiols due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl ethyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols and other reduced sulfur compounds. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. This can lead to the formation of various substituted sulfides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Substituted sulfides.

Comparison with Similar Compounds

    Allyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    Diallyl sulfide: Contains two allyl groups bonded to the sulfur atom.

    Allyl propyl sulfide: Contains a propyl group instead of an ethyl group.

Uniqueness: Allyl ethyl sulfide is unique due to its specific combination of an allyl and an ethyl group, which imparts distinct chemical and biological properties. Its reactivity and biological activity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-ethylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXPGXFDASWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201001
Record name 1-Propene-1-one, 3-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-62-8
Record name 1-Propene-1-one, 3-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene-1-one, 3-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl ethyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the dominant conformational preferences of Allyl Ethyl Sulfide and how do they compare to its oxygen analog, Allyl Ethyl Ether?

A1: Both this compound and Allyl Ethyl Ether exhibit distinct conformational preferences arising from the different electronic properties of the bridging chalcogen atom (sulfur vs. oxygen) []. In this compound, the two most stable conformers differ in the orientation of the ethyl group []. In contrast, the three lowest energy conformers of Allyl Ethyl Ether vary in the arrangement of the allyl side chain []. This difference is attributed to the reduced hybridization of the sulfur atom compared to the oxygen atom [].

Q2: Can this compound participate in insertion reactions with reactive intermediates?

A2: Yes, this compound has been shown to undergo insertion reactions with phenylphosphinidene (PhPl) generated from Pentaphenylcyclopentaphosphine []. Specifically, PhPl inserts into the carbon-sulfur bond of this compound. This insertion product can be further characterized by reacting it with sulfur to form Ethyl Allylphenyldithiophosphinate [].

Q3: What are the key applications of computational chemistry in understanding the chemistry of this compound?

A3: Computational chemistry techniques, such as Density Functional Theory (DFT), are instrumental in exploring the reactivity and conformational landscape of this compound [, ]. For example, DFT calculations have been employed to investigate the mechanism of this compound ozonolysis, revealing that both cyclization to a primary ozonide and direct reaction with the sulfur atom are energetically feasible pathways []. Additionally, natural bond orbital (NBO) and non-covalent interaction (NCI) analyses, derived from computational studies, provide valuable insights into the molecular-level interactions governing the conformational preferences of this compound [].

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